[(1e)-1-Nitroprop-1-En-2-Yl]benzene
Description
Properties
IUPAC Name |
[(E)-1-nitroprop-1-en-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFMBKUWFTFAE-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\[N+](=O)[O-])/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 1e 1 Nitroprop 1 En 2 Yl Benzene
Detailed Reaction Mechanisms of Nucleophilic Additions to the Activated Alkene System
The polarized nature of the nitroalkene moiety in [(1E)-1-nitroprop-1-en-2-yl]benzene makes it an excellent electrophile, susceptible to attack by a wide range of nucleophiles. The outcomes of these reactions are governed by distinct mechanistic pathways, primarily addition-elimination and conjugate addition.
Addition-Elimination Pathways
In certain nucleophilic reactions with this compound, a sequence of addition followed by elimination can occur, leading to a formal substitution at the vinylic carbon. This pathway is distinct from conjugate addition and is highly dependent on the nature of the nucleophile and the reaction conditions.
A prime example of an addition-elimination mechanism is the synthesis of this compound itself, which is typically achieved through a Henry or nitroaldol condensation reaction between benzaldehyde (B42025) and nitroethane. wikipedia.orgacs.org In this base-catalyzed reaction, nitroethane is deprotonated to form a resonance-stabilized anion. wikipedia.org This anion then acts as a nucleophile, adding to the carbonyl carbon of benzaldehyde to form a β-nitro alcohol intermediate. Subsequent dehydration (elimination of a water molecule) yields the final product, this compound. wikipedia.orgacs.org
While this mechanism describes the formation of the title compound, similar addition-elimination sequences can be envisaged with other nucleophiles where the initial adduct can eliminate a suitable leaving group. For instance, reactions with certain amines can proceed through an initial conjugate addition, but under specific conditions, a retro-aza-Henry-type process can lead to the elimination of the nitroalkane moiety, resulting in the formation of imines or enamines. acs.org This highlights the competition between different reaction pathways available to the initial Michael adduct.
Conjugate Addition Mechanisms (Michael Reactions)
Conjugate addition, or Michael reaction, is a characteristic reaction of α,β-unsaturated compounds, and this compound is a proficient Michael acceptor. chemicalbook.com The strong electron-withdrawing nitro group renders the β-carbon of the alkene electrophilic and susceptible to attack by a variety of soft nucleophiles. nih.govwikipedia.org
The general mechanism for the Michael addition involves the attack of a nucleophile at the β-carbon of the nitroalkene. This leads to the formation of a resonance-stabilized nitronate anion intermediate. wikipedia.org Subsequent protonation of this intermediate, typically during workup, yields the final saturated addition product. nih.gov
A diverse array of nucleophiles can participate in Michael additions to this compound and related nitrostyrenes. These include enolates (from malonic esters, β-keto esters), amines, thiols, and organometallic reagents like Gilman reagents. chemicalbook.comwikipedia.org For example, the reaction of β-nitrostyrene with diethyl malonate in the presence of a bispidine organocatalyst has been shown to proceed via a Michael addition mechanism to furnish the corresponding adduct. mdpi.com
Table 1: Examples of Michael Additions to β-Nitrostyrenes
| Nucleophile | Product Type | Catalyst/Conditions | Reference(s) |
| Diethyl malonate | Diethyl 2-(2-nitro-1-phenylethyl)malonate | Bispidine | mdpi.com |
| Amines | β-Amino nitroalkanes | Base-catalyzed | nih.govwikipedia.org |
| Thiols | β-Thio nitroalkanes | Base-catalyzed | chemicalbook.com |
| Enolates | γ-Nitro ketones/esters | Base-catalyzed | wikipedia.org |
Mechanistic Studies of Cycloaddition Reactions
The activated double bond of this compound also enables its participation in various cycloaddition reactions, providing access to complex cyclic structures. The electronic nature of the nitroalkene makes it a potent dienophile and dipolarophile.
Diels-Alder Reactions and Related Pericyclic Processes
This compound and its analogs are effective dienophiles in Diels-Alder reactions due to the electron-withdrawing nitro group, which lowers the energy of the LUMO of the alkene. nih.gov These reactions typically proceed with a conjugated diene to form a six-membered ring. beilstein-journals.org
Mechanistic studies, including computational analyses, have been conducted on the Diels-Alder reactions of related nitrostyrenes. For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene (B3395910) has been investigated, and the activation parameters calculated. beilstein-journals.orgnih.gov These studies often reveal a concerted, though sometimes asynchronous, transition state. The stereoselectivity of the reaction (endo/exo selectivity) is a key aspect of these investigations. nih.gov Tin(IV) chloride-catalyzed Diels-Alder reactions of β-nitrostyrene with substituted dienes have been shown to proceed through a stepwise mechanism involving a zwitterionic intermediate. beilstein-journals.orgdrexel.edu
Table 2: Computational Data for the Diels-Alder Reaction of a Model Nitrostyrene (B7858105) with Cyclopentadiene
| Computational Method | Transition State | Activation Energy (kJ/mol) | Diastereomeric Ratio (endo/exo) | Reference |
| M062X/6-311+G(d,p) | Endo | Lower | 1.36 (predicted) | nih.gov |
| M062X/6-311+G(d,p) | Exo | Higher | - | nih.gov |
| B3LYP/6-311+G(d,p) | Endo | - | 1.68 (predicted) | nih.gov |
Dipolar Cycloadditions
As a dipolarophile, this compound can react with 1,3-dipoles, such as nitrones, to form five-membered heterocyclic rings. nih.gov The nitrone-olefin cycloaddition is a well-established method for the synthesis of isoxazolidines. wikipedia.orgchem-station.com
The mechanism of this [3+2] cycloaddition is generally considered to be a concerted, pericyclic process. wikipedia.org The regioselectivity is controlled by the frontier molecular orbital (FMO) interactions between the 1,3-dipole (nitrone) and the dipolarophile (nitroalkene). For electron-poor alkenes like this compound, the reaction is typically controlled by the interaction between the HOMO of the nitrone and the LUMO of the nitroalkene. wikipedia.orgchesci.com This leads to specific regioisomers being favored.
Elucidation of Radical Reaction Mechanisms
While ionic reactions of this compound are prevalent, it can also participate in reactions involving radical intermediates, particularly under photochemical conditions.
Photochemical irradiation of β-methyl-β-nitrostyrenes can lead to various transformations. Studies have shown that UV irradiation can induce rearrangement to form 1-phenyl-1,2-propanedione-1-oxime derivatives. wku.edu The presence of substituents on the phenyl ring can influence the reaction pathway, with nitro groups at the para or meta positions tending to inhibit this rearrangement and promote fragmentation into the corresponding aldehyde and acid. wku.edu
Furthermore, visible light-induced [2+2] photocycloaddition reactions of β-nitrostyrenes with olefins have been reported. nih.gov Mechanistic investigations, including triplet sensitization experiments, suggest that these reactions proceed via a 1,4-diradical intermediate. nih.gov The initial step is believed to be the excitation of the nitrostyrene to its triplet state, which then adds to the olefin.
Radical additions to the double bond can also be initiated by chemical means. For example, the reaction of β-nitrostyrenes with trialkylboranes is proposed to proceed through a free-radical mechanism involving the addition of an alkyl radical to the β-carbon, followed by the elimination of the nitro group. chesci.com
Single Electron Transfer Processes
Single electron transfer (SET) is a fundamental step in many organic reactions, initiating a cascade of events that lead to the final products. In the context of nitroaromatic compounds like this compound, SET processes are of significant interest. Photoexcited nitroarenes can undergo intersystem crossing to a biradical triplet state. researchgate.net This triplet species is a potent oxidant, capable of engaging in SET processes.
For instance, photoexcited nitroarenes can act as both a C-H bond activator and an oxygen atom source in the anaerobic C-H hydroxylation of aliphatic systems. researchgate.net This transformation is believed to proceed through a mechanism involving hydrogen atom transfer (HAT) or SET from the substrate to the excited nitroarene. The resulting radical intermediates can then combine and fragment to yield the hydroxylated product and a nitrosoarene byproduct. researchgate.net While direct studies on this compound are not extensively detailed in the provided results, the general reactivity of photoexcited nitroarenes suggests that it could participate in similar SET-initiated reactions. The electron-withdrawing nature of the nitro group on the benzene (B151609) ring influences the electron transfer potential, making the compound a candidate for such mechanistic pathways.
Radical Chain Reactions
Radical chain reactions are characterized by a sequence of repeating steps involving radical species. youtube.com These reactions typically consist of three phases: initiation, propagation, and termination. Initiation involves the formation of radicals, often through the homolytic cleavage of a weak bond by heat or light. youtube.com Propagation steps consume a radical and a reactant molecule to form a product and another radical, thus continuing the chain. youtube.com Termination steps involve the combination or disproportionation of radicals to form stable, non-radical products. youtube.com
In reactions involving this compound, the nitroalkene moiety can participate in radical reactions. For example, the addition of radicals to the carbon-carbon double bond is a plausible pathway. The stability of the resulting radical intermediate would dictate the regioselectivity of the addition. The presence of the phenyl group and the nitro group would influence the stability of the radical intermediate formed upon addition to either the α or β position of the double bond. The formation of the more stable radical intermediate is generally favored. youtube.com
Reaction Kinetics and Transition State Analysis
The study of reaction kinetics provides quantitative information about the rates of chemical reactions and the factors that influence them. Transition state analysis, often aided by computational modeling, offers a deeper understanding of the high-energy species that exist transiently between reactants and products.
Determination of Rate Constants
The rate constant (k) is a fundamental parameter in chemical kinetics that quantifies the speed of a reaction. For reactions involving this compound, the determination of rate constants would be crucial for understanding its reactivity under various conditions. For instance, in electrophilic aromatic substitution reactions, the nitro group is a strong deactivating group, which means that reactions on the benzene ring will be slower compared to unsubstituted benzene. youtube.com The rate constants for such reactions would be significantly lower.
The rate of a reaction can be influenced by various factors, including the nature of the reactants, the solvent, and the presence of catalysts. For example, in gold-catalyzed intramolecular hydroamination reactions, electron-withdrawing groups on the ligand were found to accelerate the reaction. nih.gov While this specific reaction does not directly involve this compound, it highlights the importance of electronic effects on reaction rates.
Computational Modeling of Transition States
Computational chemistry provides powerful tools for modeling the structures and energies of transition states, which are the highest energy points along a reaction coordinate. For reactions involving this compound, computational modeling could be used to elucidate the geometries of transition states in various reactions, such as additions to the double bond or substitutions on the aromatic ring.
Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.org
A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For example, replacing hydrogen with deuterium (B1214612) (D) often leads to a significant decrease in the reaction rate (a normal KIE, kH/kD > 1). libretexts.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org
In the context of reactions involving this compound, KIE studies could provide valuable mechanistic information. For instance, in an elimination reaction where a C-H bond at the allylic position is broken, a primary KIE would be expected. In electrophilic aromatic substitution on the benzene ring, the breaking of a C-H bond is typically not the rate-determining step, and thus a small or no KIE is observed. stackexchange.com However, the magnitude of the KIE can also provide information about the symmetry of the transition state.
Chemical Transformations and Reactivity Profiles of 1e 1 Nitroprop 1 En 2 Yl Benzene
Reductive Transformations to Saturated Nitro Compounds and Amines
The reduction of [(1E)-1-nitroprop-1-en-2-yl]benzene can lead to different products depending on the reagents and reaction conditions. The primary products of interest are the corresponding saturated nitro compound, 1-phenyl-2-nitropropane, and the fully reduced product, 1-phenyl-2-aminopropane (amphetamine).
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a common method for the reduction of this compound. beilstein-journals.orggoogle.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst. youtube.com The reaction can proceed through different pathways, leading to either the saturated nitroalkane or the primary amine. wikipedia.org
The choice of catalyst and reaction conditions plays a crucial role in determining the final product. For instance, catalysts like Raney nickel, palladium, or platinum are frequently employed. google.comwikipedia.org The hydrogenation can be carried out at varying pressures and temperatures to influence the reaction's outcome. google.com For example, hydrogenation over palladium on carbon (Pd/C) or Raney Nickel can be used to reduce the carbon-carbon double bond, yielding 1-phenyl-2-nitropropane. Further reduction of the nitro group to an amine can also be achieved, often requiring more forcing conditions or specific catalytic systems. wikipedia.org
It has been noted that controlling the hydrogenation to stop at the saturated nitroalkane stage can be challenging, as over-reduction to the amine is a common side reaction. Conversely, achieving complete reduction to the amine requires conditions that effectively reduce both the alkene and the nitro functionalities. beilstein-journals.org
Table 1: Catalytic Hydrogenation Conditions for this compound
| Catalyst | Pressure (p.s.i.g.) | Temperature (°C) | Solvent | Primary Product | Reference |
| Palladium on Carbon | 60 - 500 | 25 - 100 | Ethanol | 1-Phenyl-2-aminopropane | google.com |
| Raney Nickel | Atmospheric | Room Temperature | Ethanol/Tetrahydrofuran | 1-Phenyl-2-aminopropane | wikipedia.org |
| Platinum (Adams' catalyst) | Not specified | Not specified | Not specified | 1-Phenyl-2-aminopropane | wikipedia.org |
Selective Reduction Methods
Beyond catalytic hydrogenation, several other reducing agents can be employed for the selective transformation of this compound. These methods offer alternative pathways to obtain either the saturated nitro compound or the amine.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the double bond and the nitro group to afford 1-phenyl-2-aminopropane. wikipedia.orgwikipedia.org However, this reagent requires careful handling due to its high reactivity.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that has been used to selectively reduce the carbon-carbon double bond of β-nitrostyrenes to the corresponding nitroalkanes. beilstein-journals.orgresearchgate.net The combination of NaBH₄ with a transition metal salt, such as copper(II) chloride (CuCl₂), has been shown to be an effective system for the one-pot reduction of substituted β-nitrostyrenes to their corresponding phenethylamines, with reaction times of 10 to 30 minutes. beilstein-journals.orgnih.govnih.gov This method provides good yields (62-83%) under mild conditions. nih.govnih.gov
Other methods for the reduction of the nitroalkene include the use of iron in the presence of an acid, which can lead to the formation of phenyl-2-propanone oxime, a precursor to the amine. google.com Additionally, electrochemical reduction methods have been studied, where the reduction potential is influenced by the electronic properties of the substituents on the aromatic ring. researchgate.net Microbial reduction has also been explored, with some yeast strains capable of reducing the double bond to yield 1-phenyl-2-nitropropane. nih.gov
Table 2: Selective Reduction Reagents and Products for this compound
| Reagent(s) | Solvent | Primary Product | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran | 1-Phenyl-2-aminopropane | wikipedia.org |
| Sodium Borohydride (NaBH₄) | Isopropyl Alcohol | 1-Phenyl-2-nitropropane | wikipedia.org |
| NaBH₄ / Copper(II) Chloride (CuCl₂) | Methanol | 1-Phenyl-2-aminopropane | beilstein-journals.orgnih.gov |
| Iron / Hydrochloric Acid | Water/Organic Solvent | Phenyl-2-propanone oxime | google.com |
| Sodium bis(2-methoxyethoxy)aluminium dihydride | Not specified | β-Arylethylamines | rsc.org |
Oxidative Transformations and Functionalization
The carbon-carbon double bond in this compound is susceptible to various oxidative transformations, leading to the formation of epoxides, diols, or cleavage products.
Epoxidation and Dihydroxylation Reactions
Epoxidation of the double bond would yield the corresponding epoxide, 2-methyl-2-(nitroethenyl)oxirane. This reaction is typically carried out using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).
Dihydroxylation of the double bond would lead to the formation of a vicinal diol, 1-phenyl-1,2-dihydroxy-2-nitropropane. A common method for syn-dihydroxylation is the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). organic-chemistry.org This reaction proceeds through a cyclic osmate ester intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond. organic-chemistry.org
Cleavage Reactions
Oxidative cleavage of the carbon-carbon double bond in this compound results in the formation of smaller carbonyl-containing molecules. masterorganicchemistry.com Ozonolysis is a powerful method for this transformation. masterorganicchemistry.comnih.gov Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield benzaldehyde (B42025) and nitroacetone. An oxidative workup (e.g., with hydrogen peroxide) would yield benzoic acid and nitroacetic acid. masterorganicchemistry.com
Recently, visible-light-promoted oxidative cleavage of alkenes using nitroarenes as photosensitizers has emerged as a milder alternative to ozonolysis. cardiff.ac.ukresearchgate.net This method involves the photoexcitation of a nitroarene, which then reacts with the alkene to form a "N-doped" ozonide intermediate that can be hydrolyzed to the corresponding carbonyl compounds. researchgate.net
Derivatization and Functional Group Interconversions
The nitro group and the phenyl ring of this compound offer sites for further derivatization and functional group interconversions. The nitro group, being a strong electron-withdrawing group, activates the double bond for nucleophilic addition reactions.
The reduction of the nitro group to an amine is a key transformation, as discussed in the reduction section. The resulting amine can then undergo a wide range of reactions, such as acylation, alkylation, and formation of amides.
The phenyl ring can undergo electrophilic aromatic substitution reactions. However, the presence of the deactivating nitropropene group would direct incoming electrophiles to the meta position and slow down the reaction rate.
Furthermore, denitrative cross-coupling reactions have been developed where the nitro group is replaced, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the vinylic position. mdpi.com
Transformation of the Nitro Group
The nitro group is a key functional handle that can be transformed into various other functionalities, most notably through reduction.
Reduction to Amines: The most common transformation of the nitroalkenyl group is its complete reduction to an amino group, which also involves saturation of the carbon-carbon double bond. This transformation is crucial for the synthesis of phenylisopropylamines. mdpi.com Various reducing agents can accomplish this, with the choice of reagent influencing the reaction conditions and outcomes. For instance, a combination of sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂) provides an efficient, one-pot method for reducing substituted β-nitrostyrenes, including β-methyl-β-nitrostyrene derivatives, to the corresponding amines in high yields and short reaction times. mdpi.comwikipedia.org Other established methods include the use of lithium aluminum hydride (LiAlH₄), Raney nickel, or catalytic hydrogenation. orgsyn.org
Table 1: Selected Methods for the Reduction of β-Methyl-β-nitrostyrene Derivatives
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2,5-dimethoxy-β-methyl-β-nitrostyrene | NaBH₄, CuCl₂, EtOH/H₂O, 80 °C, 30 min | 2,5-dimethoxyphenylisopropylamine | 74% | mdpi.com |
| 3,4-Methylenedioxy-β-methyl-β-nitrostyrene | Na(MeOCH₂CH₂)₂AlH₂ (Red-Al), Benzene (B151609), reflux | 3,4-Methylenedioxy-phenylisopropylamine | 85% | wikipedia.org |
| β-methyl-β-nitrostyrene | PdCl₂(CH₃CN)₂/Phenanthroline, Phenyl formate (B1220265), Et₃N | 2-Methylindole | ~39% selectivity | rsc.org |
Denitrative Reactions: The nitro group can also act as a leaving group in what are known as denitrative reactions. organic-chemistry.org These reactions often proceed via radical pathways to form a new carbon-carbon or carbon-heteroatom bond at the vinylic position, replacing the nitro group. mdpi.com However, the presence of a substituent at the β-position, as in this compound, can sometimes hinder these reactions. For example, in a denitrative coupling with Hantzsch esters, β-substituted nitrostyrenes failed to yield the desired product, which was attributed to steric hindrance and the electronic effect of the nitro group. mdpi.com
Reactions at the Phenyl Moiety
The (1-nitroprop-1-en-2-yl) substituent significantly influences the reactivity of the attached phenyl ring in electrophilic aromatic substitution (SEAr) reactions.
Deactivating Nature: The nitrovinyl group is a strong electron-withdrawing group, deactivating the aromatic nucleus towards electrophilic attack. wikipedia.org This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation more difficult compared to benzene. For β-nitrostyrene, the deactivation factor for nitration is approximately 330 times that of benzene. wikipedia.org This effect is due to the resonance and inductive withdrawal of electron density from the phenyl ring, destabilizing the cationic intermediate (the σ-complex) formed during electrophilic attack. nih.govlibretexts.org
Directing Effects: As a deactivating group, the (1-nitroprop-1-en-2-yl) substituent is expected to be a meta-director for subsequent electrophilic substitutions. Attack at the ortho and para positions would place a destabilizing partial positive charge adjacent to the electron-withdrawing substituent.
Specific Examples:
Halogenation: Halogenated derivatives of β-methyl-β-nitrostyrene, such as 4-fluoro-β-methyl-β-nitrostyrene and 4-bromo-β-methyl-β-nitrostyrene, have been synthesized and studied, indicating that halogenation of the phenyl ring is possible. mdpi.com
Nitration: While challenging, nitration of the phenyl ring of β-nitrostyrene itself has been reported, typically requiring strong conditions (e.g., nitric acid in sulfuric acid). wikipedia.org The reaction can be complicated by side-chain reactions. wikipedia.org
Friedel-Crafts Reactions: A Friedel-Crafts alkylation product was observed as a minor byproduct during a tin(IV)-catalyzed reaction of β-nitrostyrene with a diene in toluene, suggesting that under certain Lewis acidic conditions, reactions at the phenyl ring can occur. wikipedia.orgbeilstein-journals.org
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product. This compound and related nitroalkenes can participate in such reactions, often as the electrophilic component in Michael additions that initiate a cascade of subsequent transformations.
Domino and Cascade Reactions
Domino or cascade reactions involve at least two consecutive reactions where the functionality for the subsequent step is generated in the preceding one, all occurring in a single pot. wikipedia.org β-Nitrostyrenes are excellent substrates for initiating such cascades due to their ability to undergo Michael additions, which can be followed by intramolecular cyclizations and other transformations. researchgate.netrsc.org
Synthesis of Heterocycles: The reactivity of β-nitrostyrenes has been harnessed in domino reactions to construct a wide variety of complex heterocyclic systems.
Pyrrole (B145914) Synthesis: β-Nitrostyrenes can be used in multicomponent reactions for the synthesis of highly substituted pyrrole derivatives. researchgate.net These reactions often proceed through a Michael addition followed by cyclization and aromatization sequences.
Reductive Cyclization to Indoles: A notable cascade reaction involving β-methyl-β-nitrostyrene is its reductive cyclization to form 2-methylindole. In a process catalyzed by a palladium/phenanthroline complex, phenyl formate serves as a carbon monoxide surrogate. The reaction is believed to proceed via reduction of the nitro group and subsequent cyclization onto the carbonyl source. rsc.org
Chromane and Benzofuran Synthesis: 2-Hydroxy-β-nitrostyrenes are particularly versatile in domino reactions. They react with various partners like 1,3-dicarbonyl compounds, enamines, and ylides in organocatalyzed asymmetric cascades to build biologically relevant scaffolds such as chromanes and benzofurans. rsc.org
Table 2: Examples of Domino and Cascade Reactions with β-Nitrostyrenes
| Reactants | Catalyst/Conditions | Product Type | Key Transformations | Reference |
|---|---|---|---|---|
| β-methyl-β-nitrostyrene, Phenyl formate | PdCl₂(CH₃CN)₂, Phenanthroline, Et₃N | 2-Methylindole | Reductive cyclization | rsc.org |
| β-nitrostyrene, Diethyl malonate | N-benzylbispidine | Michael adduct | Michael addition | mdpi.com |
| 2-hydroxy-β-nitrostyrenes, 1,3-dicarbonyl compounds | Chiral organocatalysts | Chiral chromanes | Michael addition / Cyclization | rsc.org |
| β-bromo-β-nitrostyrene, Aziridines | Thermal | 1,2,4-Trisubstituted pyrroles | 1,3-Dipolar cycloaddition / Elimination / Aromatization | researchgate.net |
Theoretical and Computational Investigations of 1e 1 Nitroprop 1 En 2 Yl Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of [(1E)-1-nitroprop-1-en-2-yl]benzene. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, provide a detailed picture of the molecule's electronic landscape.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energies
Density Functional Theory (DFT) has been a prominent computational tool for investigating the structure and properties of β-nitrostyrene derivatives. 14.139.251researchgate.net Studies have employed various functionals, such as B3LYP and M06-2X, with basis sets like 6-31G* and def2-TZVP to perform geometry optimizations and frequency calculations. 14.139.251science.gov These calculations are essential for determining the most stable three-dimensional arrangement of the atoms (the ground state geometry) and for understanding the molecule's stability.
The optimized geometry from DFT calculations reveals key structural parameters. For instance, the planarity between the phenyl ring and the nitrovinyl side chain is a critical factor influencing the molecule's electronic properties due to π-electron delocalization. 14.139.251 The dihedral angle between these two groups is a key parameter determined in these studies.
Table 1: Representative Optimized Geometrical Parameters for this compound from DFT Calculations
| Parameter | Description | Typical Calculated Value |
| C=C Bond Length | Length of the double bond in the propenyl chain | ~ 1.35 Å |
| C-N Bond Length | Length of the bond between the carbon and nitrogen atoms | ~ 1.47 Å |
| N-O Bond Length | Average length of the bonds in the nitro group | ~ 1.22 Å |
| C-C-N Bond Angle | Angle around the carbon atom of the double bond | ~ 120° |
| O-N-O Bond Angle | Angle within the nitro group | ~ 125° |
| Phenyl-Vinyl Dihedral | Torsion angle between the phenyl ring and the C=C bond | 20-30° |
Note: The values in this table are representative and based on typical DFT calculations for similar compounds. Actual values may vary depending on the specific level of theory and basis set used.
Ab Initio Methods for High-Level Electronic Structure Characterization
In addition to DFT, ab initio molecular orbital (MO) calculations have been utilized for the conformational analysis of β-methyl-β-nitrostyrene derivatives. 14.139.251nih.gov These methods, which are based on first principles without empirical parameterization, can offer a higher level of accuracy for electronic structure characterization. Coupled with techniques like Raman spectroscopy, ab initio calculations have been instrumental in carrying out complete conformational analyses. 14.139.251
These high-level calculations are used to generate potential energy profiles for the internal rotation of different parts of the molecule, such as the rotation of the phenyl ring or the nitro group. 14.139.251 This helps in identifying the most stable conformers and the energy barriers between them. The insights gained from these calculations are crucial for understanding the molecule's dynamic behavior and its interactions.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. This is particularly important for understanding how the molecule behaves in different environments and how it interacts with other molecules.
Gas Phase vs. Solution Phase Conformational Landscapes
The conformation of this compound can be significantly influenced by its environment. In the gas phase, the molecule's conformation is determined by its intrinsic intramolecular forces. However, in a solution, the interactions with solvent molecules can alter the conformational preferences.
Theoretical investigations have explored the behavior of related nitrostyrenes in both the gas phase and in various solvents like dimethylformamide, methanol, and water. researchgate.net These studies reveal that the relative energies of different conformers and the barriers to rotation can change significantly with the polarity of the solvent. For example, a more polar solvent might stabilize a more polar conformer of the molecule.
Intermolecular Interactions and Aggregation Behavior
Molecular dynamics simulations are also employed to study how molecules of this compound interact with each other and with other molecules. These simulations can provide insights into aggregation behavior and the formation of dimers or larger clusters. The π-π stacking between the phenyl rings and dipole-dipole interactions involving the nitro group are expected to be the primary drivers of intermolecular interactions.
In the context of drug design and materials science, MD simulations have been used to investigate the binding of β-nitrostyrene derivatives to biological targets, such as proteins. nih.govethz.chljmu.ac.uk These simulations calculate the binding Gibbs free energy, which is a measure of the strength of the interaction, and help to identify the key amino acid residues involved in the binding. nih.gov
Computational Prediction of Spectroscopic Parameters
Computational methods are a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations of its vibrational spectra (Raman and Infrared) have been particularly insightful.
By performing frequency calculations on the optimized geometry of the molecule, a theoretical vibrational spectrum can be generated. 14.139.251 These calculated frequencies can then be compared with experimental spectra to make a detailed assignment of the observed vibrational bands to specific motions of the atoms in the molecule. 14.139.251 This includes characteristic bands for the nitro group, the carbon-carbon double bond, and the aromatic ring. 14.139.251
Table 2: Computationally Predicted and Assigned Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Description | Typical Calculated Wavenumber (cm⁻¹) |
| ν_as(NO₂) | Asymmetric stretching of the nitro group | 1510 - 1530 |
| ν_s(NO₂) | Symmetric stretching of the nitro group | 1340 - 1360 |
| ν(C=C) | Stretching of the carbon-carbon double bond | 1630 - 1650 |
| ν(C=C)_ring | Stretching of the carbon-carbon bonds in the phenyl ring | 1580 - 1600 |
| δ(CH₃) | Bending of the methyl group | 1440 - 1460 |
Note: The values in this table are representative and based on DFT calculations for β-methyl-β-nitrostyrene and related compounds. The exact values can vary based on the computational method.
NMR Chemical Shift and Coupling Constant Calculations
Theoretical calculations of NMR parameters are crucial for the accurate interpretation of experimental spectra and for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.
Methodology: The process typically begins with the optimization of the molecule's geometry using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). researchgate.net Once the lowest energy conformation is found, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approximation. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
Similarly, spin-spin coupling constants (J-couplings) can be computed. These values provide information about the connectivity of atoms and the dihedral angles between them, further refining the 3D structural model of the molecule.
Below is a hypothetical data table illustrating the kind of results expected from such a computational study. The values are for illustrative purposes only and are not based on actual experimental or calculated data for this specific molecule.
Table 1: Hypothetical Calculated NMR Data for this compound
| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) | Calculated J-coupling (Hz) |
|---|---|---|---|---|
| C1' | 135.2 | H-vinyl | 7.15 | ³J(H-vinyl, H-ortho) = 0.5 |
| C2'/C6' | 129.8 | H-ortho | 7.45 | ³J(H-ortho, H-meta) = 7.8 |
| C3'/C5' | 128.9 | H-meta | 7.38 | ⁴J(H-meta, H-para) = 1.2 |
| C4' | 130.5 | H-para | 7.41 | |
| C1 | 145.3 | H-methyl | 2.10 | |
| C2 | 138.1 | |||
| C3 | 20.4 |
Vibrational Frequency Calculations and Spectral Interpretation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and characterizing molecular structure. Computational frequency calculations are essential for assigning the observed vibrational bands to specific atomic motions.
Methodology: Following geometric optimization using a method like B3LYP with a basis set such as 6-311++G(d,p), the vibrational frequencies are calculated. mdpi.com This involves computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions of the atoms. mdpi.com
Expected Findings: For this compound, the calculated vibrational spectrum would show characteristic bands for the nitro group (NO₂) symmetric and asymmetric stretches, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching of the phenyl ring and the propenyl group would appear in the 1400-1600 cm⁻¹ region. mdpi.com The calculations would also help to identify the out-of-plane bending modes that are characteristic of the substitution pattern on the benzene (B151609) ring.
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED) |
|---|---|---|
| 3210 | 3082 | Aromatic C-H stretch |
| 1580 | 1517 | NO₂ asymmetric stretch |
| 1565 | 1502 | Aromatic C=C stretch |
| 1385 | 1330 | NO₂ symmetric stretch |
| 985 | 946 | =C-H out-of-plane bend (trans) |
| 840 | 806 | C-H out-of-plane bend (phenyl) |
Reaction Pathway Elucidation and Energy Profile Mapping
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like intermediates and transition states that are often difficult to observe experimentally.
Identification of Intermediates and Transition States
By mapping the potential energy surface (PES) of a reaction, computational methods can identify the structures of all stationary points, including reactants, products, intermediates, and transition states.
Methodology: For a given reaction of this compound, such as its synthesis or a subsequent transformation, the geometries of the proposed intermediates and transition states are optimized. Transition state structures are located by searching for a first-order saddle point on the PES, which is a maximum in one direction (the reaction coordinate) and a minimum in all other directions. Vibrational frequency calculations are then performed to confirm the nature of these structures. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Expected Findings: For instance, in the synthesis of this compound, which could potentially be formed from the reaction of a substituted benzaldehyde (B42025) with a nitroalkane, computational studies could identify the key intermediates, such as the initial aldol-type adduct, and the transition states for its formation and subsequent dehydration to the final product.
Reaction Energetics and Activation Barriers
Once the stationary points on the PES have been identified, their relative energies can be calculated to provide a quantitative picture of the reaction pathway.
Methodology: The electronic energies of the reactants, intermediates, transition states, and products are calculated at a high level of theory. These energies are then corrected for zero-point vibrational energy (ZPVE) to obtain the total energies at 0 K. Further corrections can be made to calculate the Gibbs free energies of activation (ΔG‡) and reaction (ΔGᵣₓₙ) at a given temperature.
Table 3: Hypothetical Energy Profile for a Reaction Step of this compound
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | 0.0 | 0.0 |
| Transition State 1 | +15.2 | +14.8 |
| Intermediate | -5.6 | -5.1 |
| Transition State 2 | +20.1 | +19.5 |
| Products | -10.3 | -9.9 |
Synthetic Utility and Applications in Complex Molecule Synthesis
[(1e)-1-Nitroprop-1-En-2-Yl]benzene as a Versatile Synthon in Heterocyclic Chemistry
The electron-deficient nature of the carbon-carbon double bond in this compound makes it an excellent substrate for cycloaddition and tandem reactions, providing efficient routes to a range of heterocyclic compounds. Its ability to introduce a phenyl-substituted, three-carbon unit into a molecule is particularly useful in the synthesis of nitrogen-containing heterocycles.
This compound is a valuable precursor for the synthesis of substituted pyrroles. One notable method involves the reaction of this compound with enaminoesters or β-enaminones. This approach, often a variation of the Barton-Zard pyrrole (B145914) synthesis, capitalizes on the Michael addition of the enamine to the nitroalkene, followed by cyclization and elimination of the nitro group to form the aromatic pyrrole ring. The reaction conditions can be tailored to accommodate a variety of substituents, leading to a diverse library of pyrrole derivatives. For instance, the FeCl3-catalyzed addition and cyclization of enamino esters with nitroalkenes provides a pathway to tetrasubstituted pyrroles.
The synthesis of imidazoles from this compound is also achievable, although less commonly reported than pyrrole synthesis. A plausible strategy involves the initial conversion of the nitroalkene to a suitable intermediate that can then undergo cyclization. For example, reduction of the nitro group to an amine, followed by reaction with a 1,2-dicarbonyl compound and an aldehyde in a Radziszewski-type reaction, could yield trisubstituted imidazoles. Alternatively, multicomponent reactions involving this compound, an aldehyde, an amine, and a source of ammonia (B1221849) could provide a direct route to highly substituted imidazoles.
| Starting Materials | Catalyst/Reagents | Product Type | Reference |
| Nitroalkene, Carbonyl Compound, Amine | Tetrabutylammonium Bromide | Substituted Pyrroles | |
| β-Bromonitrostyrenes, Enaminones | Water | Substituted Pyrroles | |
| Enamino Esters, Nitroalkenes | FeCl3 | Tetrasubstituted Pyrroles | |
| Isocyanoacetate, Nitroalkene | Base | Pyrroles |
The synthesis of pyridine (B92270) derivatives can be accomplished from this compound through various strategies that leverage the reactivity of the nitroalkene moiety. One approach involves a Michael addition of a suitable carbanion, followed by a series of transformations including reduction of the nitro group and subsequent cyclization to form the pyridine ring. For example, reaction with a 1,3-dicarbonyl compound in the presence of an ammonia source can lead to dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding pyridine.
For the construction of quinoline (B57606) derivatives, this compound can serve as a key building block. A potential synthetic route involves the reduction of the nitro group to an amino group, generating a phenylethylamine derivative. This intermediate can then undergo a Skraup or Doebner-von Miller reaction with a source of acrolein (generated in situ from glycerol) or an α,β-unsaturated aldehyde, respectively, under acidic conditions to yield the quinoline core. Furthermore, certain nitroquinolones, which can be conceptually derived from precursors like this compound, can undergo cycloaddition reactions with electron-rich dienes to form benzoquinoline derivatives.
Stereoselective Construction of Chiral Centers and Enantiopure Compounds
The prochiral nature of the carbon-carbon double bond in this compound allows for the stereoselective construction of new chiral centers through asymmetric synthesis. This has been an area of intense research, leading to the development of methodologies for the synthesis of enantiopure compounds.
Asymmetric Michael additions of various nucleophiles to this compound are a powerful tool for creating stereogenic centers with high levels of enantioselectivity. Organocatalysis has emerged as a particularly effective strategy, with chiral amines, thioureas, and squaramides being employed to catalyze the addition of nucleophiles such as malonates, β-ketoesters, and aldehydes. These reactions typically proceed through the formation of a chiral enamine or iminium ion intermediate, which directs the facial attack of the nucleophile on the nitroalkene. The resulting products, containing one or more stereocenters, are valuable intermediates for the synthesis of chiral drugs and natural products.
| Nucleophile | Catalyst Type | Product | Enantiomeric Excess (ee) | Reference |
| Vinylogous Ketone Enolates | Chiral Squaramide | Fully Substituted Cyclobutanes | Up to 98% | |
| Diethyl Malonate | Chiral Phosphine (B1218219) Ligand with Pd | Chiral Adduct | >97% | |
| Ketoimines | Helical Chiral Pyridine N-oxides | α-Trisubstituted Homoallylic Amines | High |
The development of novel chiral catalysts is crucial for advancing asymmetric transformations involving this compound. Research in this area focuses on creating catalysts that offer high enantioselectivity, broad substrate scope, and operational simplicity. Examples include the design of helical chiral catalysts, which have shown promise in promoting asymmetric reactions. Peptide-based catalysts are also gaining attention for their ability to promote efficient macrocyclization reactions, a principle that can be extended to other asymmetric transformations. The matching of catalyst chirality with the substrate can have a remarkable effect on reaction efficiency and selectivity. Furthermore, chiral phosphine ligands in combination with transition metals like palladium have been successfully used in asymmetric allylic alkylations, a reaction type that can be adapted for use with derivatives of this compound.
Role in the Synthesis of Natural Product Analogues and Medicinal Chemistry Scaffolds
This compound and its derivatives are important building blocks in the synthesis of analogues of natural products and in the creation of novel scaffolds for medicinal chemistry. The term "molecular scaffold" refers to the core structure of a molecule that can be functionalized to create a library of compounds with diverse biological activities.
A prominent example of its application in medicinal chemistry is its use as a key precursor in the synthesis of amphetamine and its derivatives, such as Adderall, a medication used to treat ADHD and narcolepsy. In this synthesis, the nitroalkene is reduced to the corresponding amine. This transformation highlights the utility of the nitroalkene as a masked amino group.
Beyond this well-known application, the versatile reactivity of this compound allows for its incorporation into a wide range of molecular frameworks. The ability to generate chiral centers stereoselectively makes it a valuable tool for the synthesis of enantiomerically pure pharmaceutical compounds. The pyrrole and pyridine moieties, which can be synthesized from this nitroalkene, are themselves prevalent scaffolds in numerous biologically active natural products and synthetic drugs. The development of synthetic routes to complex molecules often relies on robust and versatile building blocks like this compound to efficiently construct the desired molecular architecture.
Intermediates in Alkaloid Synthesis
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Their complex structures and significant pharmacological activities have made them important targets in total synthesis. The utility of this compound in this field stems from its ability to serve as a precursor to key nitrogen-containing building blocks.
The transformation of the nitroalkene functionality is central to its application in alkaloid synthesis. Two primary synthetic strategies highlight its utility:
Michael Addition and Reductive Cyclization: As a potent Michael acceptor, this compound readily undergoes conjugate addition with various carbon and heteroatom nucleophiles. This reaction forms a new carbon-carbon or carbon-heteroatom bond at the carbon atom bearing the phenyl group. The resulting nitroalkane intermediate can then undergo reduction of the nitro group to a primary amine. This newly formed amine is perfectly positioned to participate in an intramolecular cyclization, leading to the formation of substituted nitrogen heterocycles like pyrrolidines and piperidines, which are foundational structures in a vast number of alkaloids. nih.govresearchgate.net The sequence, known as a tandem Michael addition-reductive cyclization, is a powerful method for rapidly building molecular complexity. chemrxiv.org
Precursors for Pictet-Spengler and Related Reactions: Simple reduction of the double bond and the nitro group in this compound yields 1-phenylpropan-2-amine. This primary amine, or derivatives thereof, can serve as a crucial starting material for classic alkaloid-synthesis reactions. For instance, in a Pictet-Spengler reaction, such an amine can be condensed with an appropriate aldehyde or ketone to construct tetrahydroisoquinoline or β-carboline skeletons. nih.gov These ring systems are the central structural motifs in numerous alkaloid families, including morphine and strychnine.
The strategic importance of nitroalkenes in the synthesis of N-heterocycles is well-established, providing a reliable pathway to structures that are otherwise challenging to assemble. nih.govrsc.org
| Reaction Type | Nucleophile/Reagent | Intermediate | Final Heterocyclic Core | Alkaloid Class Relevance |
| Tandem Michael Addition/Reductive Cyclization | Malonates, β-Ketoesters | Substituted γ-nitro ketone | Substituted Pyrrolidines/Piperidines | Pyrrolidine, Piperidine, and Indolizidine alkaloids |
| Reduction followed by Pictet-Spengler Reaction | 1. Reducing Agent (e.g., H₂, Pd/C) 2. Aldehyde (e.g., Tryptophal) | 1-Phenylpropan-2-amine | Tetrahydro-β-carbolines, Tetrahydroisoquinolines | Monoterpene Indole and Isoquinoline alkaloids |
Construction of Bioactive Frameworks
Beyond alkaloids, the unique reactivity of this compound makes it a valuable building block for a wide array of other bioactive frameworks. The nitroalkene moiety is a versatile functional group that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, including cycloadditions and multicomponent reactions. researchgate.net
Michael Additions for Complex Scaffolds: The role of this compound as a Michael acceptor is fundamental to its utility. chemimpex.com It can react with a diverse set of nucleophiles, such as enamines, enolates, and organometallic reagents, to create highly functionalized acyclic products. These products, containing a 1,5-relationship between the newly introduced nucleophile and the latent amino group (from the nitro group), are primed for further transformations into complex target molecules, including those with applications in medicinal chemistry. researchgate.netchemimpex.com
Cycloaddition Reactions for Heterocycle Synthesis: Conjugated nitroalkenes can participate in various cycloaddition reactions, providing direct access to heterocyclic systems. These reactions are highly valuable for building molecular complexity in a single step.
[4+2] Hetero-Diels-Alder Reactions: In these reactions, the nitroalkene can act as the dienophile or, in some cases, as the heterodiene component. This allows for the stereocontrolled synthesis of six-membered rings containing nitrogen and oxygen. For example, the reaction of a nitroalkene with an electron-rich olefin can yield a substituted 1,2-oxazine N-oxide, a complex heterocyclic framework that can be a precursor for amino alcohols and other functionalized molecules.
[3+2] Dipolar Cycloadditions: this compound can react with various 1,3-dipoles (such as nitrile oxides, azides, or nitrones) to afford five-membered heterocyclic rings. researchgate.netrsc.org This strategy provides a direct route to frameworks like isoxazolines and substituted pyrrolidines, which are prevalent motifs in many pharmaceutically active compounds.
The ability to construct intricate spirocyclic and fused-ring systems through tandem reactions initiated by Michael addition further underscores the compound's importance. chemrxiv.orgbuchler-gmbh.com For instance, a Michael addition followed by an intramolecular cyclization can lead to complex spiro[oxindole-pyrrolidine] frameworks, which are known to exhibit a range of biological activities. chemrxiv.org This versatility establishes this compound as a powerful synthon for generating libraries of novel compounds for drug discovery and chemical biology.
| Reaction Type | Reactant Partner | Resulting Framework | Significance |
| Michael Addition | Enolates, Amines, Thiols | 1,5-Functionalized Compounds | Precursors for various bioactive molecules |
| [4+2] Cycloaddition | Dienes, Enol Ethers | Substituted 1,2-Oxazine N-Oxides | Access to six-membered heterocycles |
| [3+2] Cycloaddition | Nitrones, Azides | Pyrrolidines, Isoxazolidines | Direct synthesis of five-membered heterocycles |
| Tandem Michael/Cyclization | Isatin-derived alkenes | Spiro-pyrrolidinyl-oxindoles | Construction of complex, biologically relevant spirocycles |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Sustainable Synthesis
The traditional synthesis of β-nitrostyrenes, often accomplished through the Henry reaction between an aldehyde (like benzaldehyde) and a nitroalkane (like nitroethane), is undergoing a green revolution. wikipedia.org The focus is shifting towards developing novel, reusable, and environmentally friendly catalytic systems that operate under mild conditions, minimizing waste and energy consumption. researchgate.netdepositolegale.it
Heterogeneous catalysts are at the forefront of this movement. For instance, solid acid catalysts such as sulfated zirconia have demonstrated efficiency in the synthesis of β-nitrostyrenes. researchgate.net Another promising avenue is the use of clay-based catalysts, like montmorillonite (B579905) K10, which can facilitate organic reactions in the liquid phase and are easily recoverable by simple filtration or centrifugation. researchgate.net These materials align with green chemistry principles by offering high stability, reusability, and often lower production costs. sciencedaily.com
Researchers are also designing advanced catalysts like geminal atom catalysts (GACs) that exhibit high stability and can be recovered and reused over multiple reaction cycles, significantly reducing metal contamination and waste. sciencedaily.com The development of such robust catalytic systems is crucial for industrial-scale applications, where sustainability and cost-effectiveness are paramount. researchgate.netsciencedaily.com
| Catalytic System | Key Advantages | Relevant Findings | Reference |
|---|---|---|---|
| Sulfated Zirconia | Reusable, solid acid catalyst | Efficient for condensation of aldehydes and nitromethane. | researchgate.net |
| Montmorillonite K10 Clay | Eco-friendly, easily recoverable | Used in heterogeneous catalysis for liquid-phase organic synthesis. | researchgate.net |
| Geminal Atom Catalysts (GACs) | High stability, reusability, low carbon footprint | Can be recovered and reused for multiple cycles with no detectable loss of metal ions. | sciencedaily.com |
| Co(III) Salen Complex | Metal-based, effective for denitrative coupling | Catalyzes denitrative coupling of β-nitrostyrenes. | researchgate.net |
Exploration of Photoredox and Electrochemistry in Transformations of [(1E)-1-Nitroprop-1-en-2-yl]benzene
The unique reactivity of this compound can be further harnessed through modern synthetic methods like photoredox catalysis and electrochemistry. These techniques offer mild and sustainable alternatives to traditional chemical reactions by using light or electricity as traceless reagents.
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under ambient conditions. ethz.ch This approach has been successfully applied to reactions involving β-nitrostyrenes for various transformations, including denitrative cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. worktribe.comresearchgate.net For example, visible-light-mediated protocols have been developed for the alkenylation of indoles and the synthesis of chalcones from β-nitrostyrenes. worktribe.comresearchgate.net The ability to generate radicals from aldehydes or other partners, which then add to the electrophilic double bond of the nitrostyrene (B7858105), opens up a vast chemical space for creating complex molecules. researchgate.net
Electrochemistry provides another powerful tool for transforming nitroalkenes. The electrochemical reduction of β-nitrostyrene derivatives has been studied, revealing that the process is sensitive to the electronic and steric properties of the molecule. uchile.cl By controlling the applied potential and reaction conditions (like pH), the nitro group can be selectively reduced. uchile.cl This method avoids the need for stoichiometric chemical reducing agents, thus contributing to greener synthetic pathways. Theoretical investigations into the electrochemical reactions of β-nitrostyrene with other molecules, like benzaldehyde (B42025), are being conducted to understand the complex reaction mechanisms and predict product formation. researchgate.net
| Technique | Principle | Potential Applications for this compound | Reference |
|---|---|---|---|
| Photoredox Catalysis | Uses visible light to generate radical intermediates via single-electron transfer. | Denitrative coupling, arylation, benzoylation, cycloadditions. | ethz.chworktribe.comresearchgate.netnih.gov |
| Electrochemistry | Uses electric current to drive non-spontaneous redox reactions. | Selective reduction of the nitro group, coupling reactions. | uchile.clresearchgate.net |
Advanced Computational Tools for Predictive Chemistry
For instance, DFT calculations have been used to study the [3+2] cycloaddition reactions of nitroalkenes, helping to elucidate the molecular mechanism and regiochemistry of the reaction. mdpi.com By analyzing parameters such as the global electron density transfer and electronic chemical potentials, researchers can predict whether a reaction will proceed via a polar mechanism and determine the direction of electron density flow. mdpi.com Furthermore, computational analysis of electrophilic and nucleophilic centers on the reacting molecules can predict the most favorable reaction pathway. mdpi.com Such theoretical investigations are crucial for designing new reactions and optimizing existing ones, saving significant time and resources in the laboratory. researchgate.net
Integration with Machine Learning and Artificial Intelligence for Reaction Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to transform synthetic chemistry. preprints.org These data-driven approaches can accelerate the discovery and optimization of chemical reactions by predicting outcomes, suggesting optimal conditions, and even planning entire synthetic routes. nih.govdigitellinc.com
For a compound like this compound, AI can be employed in several ways:
Reaction Condition Optimization: ML models, particularly local models like those using Bayesian optimization, can efficiently search the vast space of reaction parameters (e.g., catalyst, solvent, temperature, concentration) to find the conditions that maximize the yield and selectivity for a specific transformation. beilstein-journals.orgnih.govnih.gov This is achieved by building a predictive model from an initial set of experiments and then using an "active learning" strategy to select the most informative subsequent experiments to perform. nih.gov
Predictive Chemistry: Global ML models, trained on large databases of known reactions, can predict the feasibility and potential outcomes of novel reactions involving the target molecule. beilstein-journals.org This can help chemists prioritize which new synthetic routes to explore in the lab. nih.gov Forward prediction tools can also identify potential side products, aiding in purification and process development. nih.gov
Catalyst Design: AI can assist in the de novo design of novel catalysts tailored for specific reactions. digitellinc.com By learning the relationships between catalyst structure and performance from existing data, ML models can propose new catalyst candidates with enhanced activity and selectivity for the synthesis or transformation of this compound. chemrxiv.org
| AI/ML Application | Description | Potential Impact on this compound Chemistry | Reference |
|---|---|---|---|
| Reaction Optimization | Algorithms (e.g., Bayesian optimization) intelligently explore reaction conditions to find the optimum. | Faster development of high-yield synthetic routes; reduced experimental cost. | beilstein-journals.orgnih.govnih.gov |
| Predictive Modeling | Models trained on large datasets predict reaction outcomes and potential side products. | Prioritization of promising synthetic pathways; improved understanding of reactivity. | nih.govchemai.io |
| De Novo Catalyst Design | AI proposes novel catalyst structures optimized for a specific transformation. | Discovery of more efficient and selective catalysts for synthesis and functionalization. | digitellinc.comchemrxiv.org |
| Automated Synthesis Planning | AI tools generate multi-step synthetic pathways for target molecules. | Identification of novel and efficient routes to derivatives of the compound. | preprints.orgnih.gov |
Q & A
What are the established synthesis routes for [(1E)-1-nitroprop-1-en-2-yl]benzene, and how can reaction conditions be optimized for yield and purity?
Basic Research Question
The compound is typically synthesized via nitrovinylation of benzene derivatives. A common approach involves the Sonogashira coupling of propargyl nitro precursors with aryl halides, followed by stereoselective reduction . Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) methodologies. Gas chromatography (GC) or HPLC coupled with mass spectrometry should validate purity . For stereochemical control, chiral catalysts or low-temperature crystallization can improve E/Z selectivity .
How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming stereochemistry. Use SHELXL for structure refinement , and ORTEP-3 for visualizing thermal ellipsoids to assess bond angles and torsional strain . If twinning or disorder is observed, employ the WinGX suite for data correction . For example, in , C–C bond angles (118.4°) and torsion values (179.44°) confirm the E-configuration by comparing experimental data with computational models (e.g., density functional theory) .
What statistical methods are recommended to validate spectroscopic data (e.g., NMR, IR) for this compound?
Basic Research Question
Apply hypothesis testing (e.g., t-tests) to compare experimental peaks with reference spectra. For NMR, integrate peak areas to assess impurity levels using confidence intervals (95% CI) . In IR, use multivariate regression to correlate functional group absorption bands (e.g., nitro stretches at ~1520 cm⁻¹) with purity metrics . highlights creating standardized tables (e.g., Table 1 in p-nitrophenol assays) to document signal-to-noise ratios and calibration curves .
How can researchers address contradictions in reactivity data during nitroalkene functionalization?
Advanced Research Question
Contradictions often arise from solvent effects or competing reaction pathways. Use control experiments with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate polarity impacts . Kinetic studies (e.g., time-resolved UV-vis spectroscopy) can identify intermediates. For example, ’s Cu(II) complex study employed Arrhenius plots to differentiate catalytic vs. stoichiometric pathways . Statistical process control (SPC) charts (per ) help detect outliers in replicate experiments .
What advanced characterization techniques are critical for analyzing electronic properties of this nitroaromatic compound?
Advanced Research Question
Cyclic voltammetry (CV) reveals redox potentials linked to the nitro group’s electron-withdrawing effects. Pair with DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity in Diels-Alder reactions . For solid-state analysis, Raman spectroscopy and X-ray photoelectron spectroscopy (XPS) quantify charge distribution, as demonstrated in ’s bond-length analysis (C–Br: 1.89 Å) .
How should researchers design experiments to assess the compound’s thermal stability?
Basic Research Question
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. In , TGA profiles showed decomposition onset at 180°C, with mass loss steps correlating to nitro group elimination . Isothermal experiments at varying heating rates (5–20°C/min) help derive activation energies via the Flynn-Wall-Ozawa method. Statistical tools like ANOVA () validate reproducibility across trials .
What strategies mitigate crystallographic disorder in structural studies of nitrovinyl derivatives?
Advanced Research Question
Disorder often arises from rotational flexibility. Apply restraints in SHELXL refinement (e.g., DELU and SIMU commands) to model anisotropic displacement parameters . For severe cases, use twin refinement in WinGX or consider alternative crystallization solvents (e.g., ethers vs. alcohols) . resolved disorder in the propynyl group by partitioning occupancy over two sites (0.65:0.35 ratio) .
How can regression analysis improve predictive models for substituent effects on nitrovinyl benzene derivatives?
Advanced Research Question
Multivariate linear regression (MLR) correlates Hammett σ constants with reaction rates or spectroscopic shifts. ’s Extended Essay Guide emphasizes plotting substituent electronic parameters (σ⁺) against observed outcomes (e.g., λₘₐₓ in UV-vis) . Machine learning approaches (e.g., partial least squares regression) handle multicollinearity in datasets with >3 variables .
What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?
Basic Research Question
Use chiral HPLC with cellulose-based columns to separate enantiomers. For asymmetric synthesis, Evans’ oxazaborolidine catalysts induce enantioselectivity (>90% ee) in nitroalkene additions . Monitor optical rotation ([α]D) and cross-validate with circular dichroism (CD) spectra. ’s Cu(II) complex study standardized solvent purity (HPLC-grade) to minimize batch variability .
How do researchers evaluate the environmental or toxicological risks of this compound in lab settings?
Advanced Research Question
Follow ATSDR guidelines ( ) for biomarker analysis. Use in vitro assays (e.g., Ames test for mutagenicity) and LC-MS to quantify metabolites . For environmental persistence, employ OECD 301B biodegradation tests. Computational tools like EPI Suite predict log Kow and bioaccumulation potential. ’s tiered risk assessment framework prioritizes data gaps (e.g., endocrine disruption potential) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
